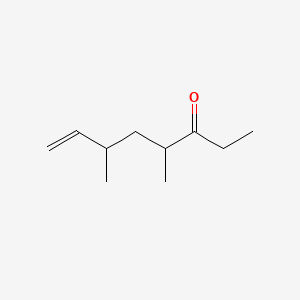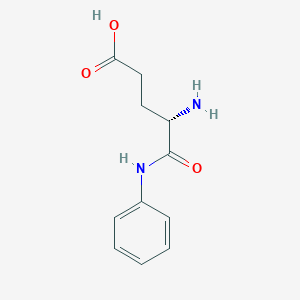
(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GLUTAMIC ACID(ANILIDE)-OH is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GLUTAMIC ACID(ANILIDE)-OH typically involves the reaction of glutamic acid with aniline under specific conditions. One common method includes the following steps:
Glutamic Acid Hydrochloride Preparation: Glutamic acid is first converted to its hydrochloride form by refluxing with concentrated hydrochloric acid.
Anilide Formation: The glutamic acid hydrochloride is then reacted with aniline in hot water, followed by cooling and crystallization to obtain GLUTAMIC ACID(ANILIDE)-OH.
Industrial Production Methods
Industrial production of GLUTAMIC ACID(ANILIDE)-OH may involve large-scale fermentation processes similar to those used for other amino acid derivatives. These processes utilize microbial strains and specific fermentation conditions to produce the desired compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
GLUTAMIC ACID(ANILIDE)-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or removal of oxygen.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution Reactions: These often involve halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GLUTAMIC ACID(ANILIDE)-OH may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
GLUTAMIC ACID(ANILIDE)-OH has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in neurotransmission and as a precursor for other biologically active compounds.
Wirkmechanismus
GLUTAMIC ACID(ANILIDE)-OH exerts its effects through interactions with specific molecular targets and pathways:
Neurotransmitter Activity: It acts as an excitatory neurotransmitter by activating ionotropic and metabotropic glutamate receptors.
Metabolic Pathways: Involved in the synthesis of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutamic Acid: The parent compound, involved in protein synthesis and neurotransmission.
Glutamine: An amino acid similar to glutamic acid but with an amide group instead of a carboxylic acid group.
Uniqueness
By understanding the synthesis, reactions, applications, and mechanisms of GLUTAMIC ACID(ANILIDE)-OH, researchers can explore its full potential in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(4S)-4-amino-5-anilino-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-9(6-7-10(14)15)11(16)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI-Schlüssel |
JMFXUTJZDSYTEC-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


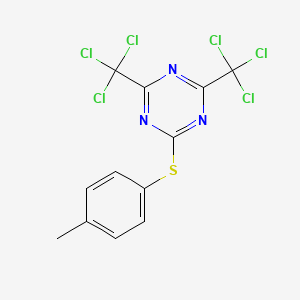
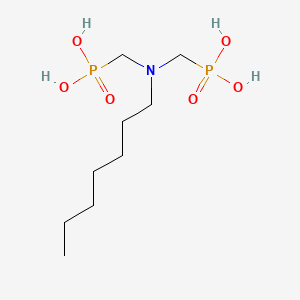
![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
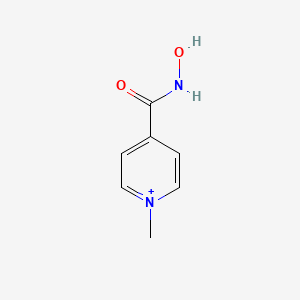
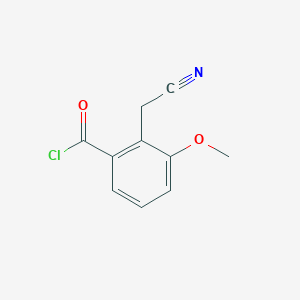
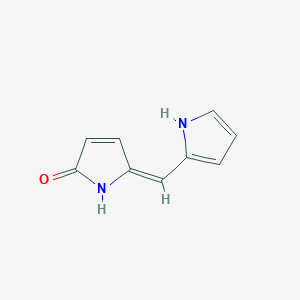
![3,5-Diiodo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13795346.png)
![3-[Chloro(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B13795349.png)
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol](/img/structure/B13795352.png)
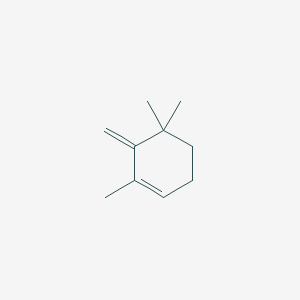
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)-](/img/structure/B13795356.png)
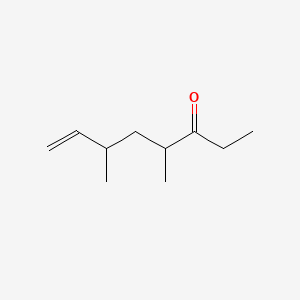
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
